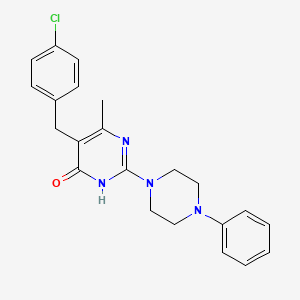

5-(4-chlorobenzyl)-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one

Description

This compound belongs to the pyrimidin-4(3H)-one family, a heterocyclic scaffold widely explored in medicinal chemistry due to its versatility in drug design. The molecule features:

- Methyl group at position 6: Contributes to steric effects and metabolic stability.

- 4-Phenylpiperazinyl group at position 2: A common pharmacophore in CNS-targeting agents, influencing solubility and binding to neurotransmitter receptors.

While direct pharmacological data for this compound are unavailable in the provided evidence, its structural features align with antiviral, antipsychotic, or kinase-inhibiting agents .

Properties

Molecular Formula |

C22H23ClN4O |

|---|---|

Molecular Weight |

394.9 g/mol |

IUPAC Name |

5-[(4-chlorophenyl)methyl]-4-methyl-2-(4-phenylpiperazin-1-yl)-1H-pyrimidin-6-one |

InChI |

InChI=1S/C22H23ClN4O/c1-16-20(15-17-7-9-18(23)10-8-17)21(28)25-22(24-16)27-13-11-26(12-14-27)19-5-3-2-4-6-19/h2-10H,11-15H2,1H3,(H,24,25,28) |

InChI Key |

LLNZYSYVHHADPE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)NC(=N1)N2CCN(CC2)C3=CC=CC=C3)CC4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorobenzyl)-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one typically involves the following steps:

Formation of the pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Introduction of the 4-chlorobenzyl group: This step involves the substitution reaction where a chlorobenzyl group is introduced to the pyrimidine ring.

Attachment of the phenylpiperazine moiety: This is usually done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group.

Reduction: Reduction reactions can occur at the pyrimidine ring or the phenylpiperazine moiety.

Substitution: The compound can undergo various substitution reactions, especially at the chlorobenzyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like alkyl halides or aryl halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce a more saturated compound.

Scientific Research Applications

5-(4-chlorobenzyl)-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological targets.

Industry: May be used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 5-(4-chlorobenzyl)-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Structural Differences and Implications

Substituent-Driven Pharmacological Profiles

- Fluorine in Z22/Z23 may improve metabolic stability but reduce CNS activity due to higher polarity.

Piperazine/Piperidine Moieties :

- Core Modifications: Thieno-pyrimidinones (Z22/Z23) exhibit stronger π-π stacking with viral NS proteins, while pyrido-pyrimidinones (EU Patent) show broader kinase inhibition .

Biological Activity

5-(4-chlorobenzyl)-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one is a synthetic organic compound classified as a pyrimidine derivative. Its unique structure, characterized by a pyrimidine ring substituted with a 4-chlorobenzyl group and a 4-phenylpiperazine moiety, positions it as a promising candidate in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and anticancer agent.

The molecular formula of 5-(4-chlorobenzyl)-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one is , with a molecular weight of approximately 332.83 g/mol. The compound's structure allows for various chemical transformations typical of pyrimidine derivatives, which can lead to the synthesis of analogs with potentially enhanced biological activities.

Anticancer Potential

Research indicates that this compound may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By targeting these kinases, the compound could induce apoptosis in cancer cells, showcasing its anticancer potential. Studies have demonstrated that derivatives of pyrimidine can effectively disrupt cell proliferation pathways, suggesting that 5-(4-chlorobenzyl)-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one may share similar mechanisms of action.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in various biological processes. For instance, piperazine derivatives have shown promise in inhibiting human acetylcholinesterase, which is vital for neurotransmission. This suggests that the piperazine component of the compound may contribute to its biological activity by affecting neurotransmitter levels .

Structure-Activity Relationship (SAR)

The structural features of 5-(4-chlorobenzyl)-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one play a significant role in its biological activity. The presence of both chlorobenzyl and piperazine functionalities may enhance selectivity and efficacy against targeted biological pathways compared to other similar compounds. A comparative analysis with structurally related compounds reveals variations in biological activities based on substitution patterns.

| Compound Name | Structure | Notable Features |

|---|---|---|

| 5-(3-chlorobenzyl)-6-methylpyrimidin-4(3H)-one | Structure | Similar pyrimidine core; different halogen substitution |

| 2-(4-fluorophenyl) pyrimidin-4(3H)-one | Structure | Lacks piperazine; studied for different biological activities |

| 6-methylpyrimidin-2(1H)-one derivatives | Structure | Core structure present; variations in side chains |

Case Studies and Research Findings

Recent studies have focused on the interactions of this compound with various biological targets. For example, investigations into binding affinities and selectivity have shown promising results in inhibiting kinases involved in cancer cell survival pathways. These studies are crucial for understanding the mechanism of action and therapeutic potential of the compound.

- In vitro Studies : Laboratory experiments have demonstrated that the compound can effectively inhibit CDK activity, leading to reduced proliferation rates in cancer cell lines.

- Molecular Docking Studies : Virtual screening techniques have been employed to predict the binding interactions between the compound and its target enzymes, providing insights into its mechanism of action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.